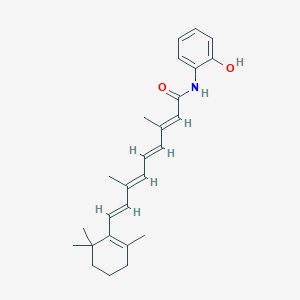

Retinamide, N-(2-hydroxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Retinamida, N-(2-hidroxifenil)-, es un derivado retinóico sintético conocido por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del cáncer. Este compuesto es un miembro de la familia de la retinamida, que son amidas del ácido retinoico. Las retinamidas han sido ampliamente estudiadas por su capacidad para inhibir el crecimiento de varias líneas celulares de cáncer e inducir la apoptosis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Retinamida, N-(2-hidroxifenil)-, generalmente implica la condensación de ácido todo-trans-retinoico con 2-aminofenol. La reacción se lleva a cabo generalmente en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. Las condiciones de reacción a menudo incluyen una atmósfera inerte y un disolvente como el diclorometano para garantizar la pureza y el rendimiento del producto.

Métodos de producción industrial

La producción industrial de Retinamida, N-(2-hidroxifenil)-, sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y rentabilidad. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) para purificar el compuesto y garantizar su alta pureza para aplicaciones farmacéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

La Retinamida, N-(2-hidroxifenil)-, experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de hidroquinona.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo aromático.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Se emplean reactivos como el bromo (Br₂) y el ácido sulfúrico (H₂SO₄) para las reacciones de sustitución electrófila.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Diversos derivados fenilos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La Retinamida, N-(2-hidroxifenil)-, tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los retinoides.

Biología: Se investiga su papel en la diferenciación celular y la apoptosis.

Medicina: Se explora su potencial en la terapia del cáncer, particularmente en la inhibición del crecimiento de las células cancerosas y la inducción de la apoptosis.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de la Retinamida, N-(2-hidroxifenil)-, implica vías dependientes e independientes del receptor de retinoides. El compuesto se une a los receptores de ácido retinoico (RAR) y a los receptores X de retinoides (RXR), modulando la expresión genética e induciendo la apoptosis en las células cancerosas. Además, puede generar especies reactivas de oxígeno (ROS), lo que lleva al estrés oxidativo y a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

N-(4-hidroxifenil)-retinamida (4-HPR): Conocida por sus propiedades anticancerígenas y su capacidad para inducir la apoptosis.

N-(2-carboxifenil)-retinamida (2-CPR): Exhibe mejores efectos inhibitorios del crecimiento en ciertas líneas celulares de cáncer en comparación con la 4-HPR.

N-(4-etoxifenil)-retinamida (4-EPR): Se utiliza como estándar interno en cromatografía para el análisis de retinoides.

Singularidad

La Retinamida, N-(2-hidroxifenil)-, es única debido a su afinidad de unión específica a los receptores de ácido retinoico y a su capacidad para inducir la apoptosis a través de mecanismos dependientes e independientes de los receptores. Su grupo hidroxilo en la posición 2 del anillo fenilo también contribuye a su reactividad química y actividad biológica distintivas .

Propiedades

Número CAS |

75664-75-4 |

|---|---|

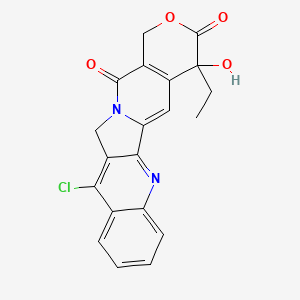

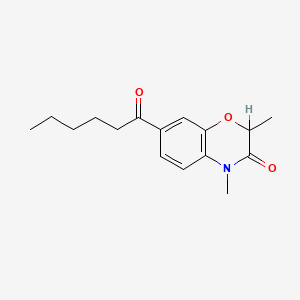

Fórmula molecular |

C26H33NO2 |

Peso molecular |

391.5 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-N-(2-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C26H33NO2/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)27-23-13-6-7-14-24(23)28/h6-8,10-11,13-16,18,28H,9,12,17H2,1-5H3,(H,27,29)/b11-8+,16-15+,19-10+,20-18+ |

Clave InChI |

YTKXJYIDYLNKFF-FUQLHJDNSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2O)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.